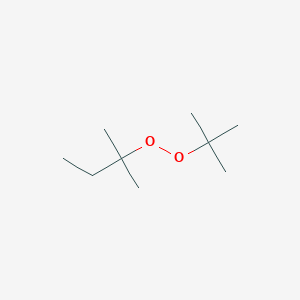

t-Butyl t-amyl peroxide

Descripción

t-Butyl t-amyl peroxide is a dialkyl organic peroxide initiator used primarily in free-radical polymerization processes. These initiators are critical for controlling polymerization kinetics, molecular weight (Mw), and polydispersity index (PDI) of the resulting polymers, which directly influence the performance of end-use products like high-solid traffic marking paints .

Organic peroxides like t-butyl and t-amyl derivatives are preferred due to their solubility in monomer mixtures and ability to operate at varied temperatures. Their decomposition generates free radicals that initiate polymerization, with stability and reactivity dictated by substituent groups (e.g., t-butyl vs. t-amyl) .

Propiedades

Número CAS |

5587-14-4 |

|---|---|

Fórmula molecular |

C9H20O2 |

Peso molecular |

160.25 g/mol |

Nombre IUPAC |

2-tert-butylperoxy-2-methylbutane |

InChI |

InChI=1S/C9H20O2/c1-7-9(5,6)11-10-8(2,3)4/h7H2,1-6H3 |

Clave InChI |

UVTIZRNEWKAOEM-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)OOC(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity and Radical Stability

The stability of the radicals formed during peroxide decomposition significantly impacts polymerization efficiency. t-Amyl-derived peroxides produce more stable radicals compared to t-butyl derivatives. This stability arises from the increased electron-donating effect of the t-amyl group, which lowers bond dissociation energy (BDE) and enhances radical longevity. Consequently, t-amyl initiators enable higher monomer conversion rates (e.g., 70–100% vs. 30–40% for some t-butyl analogs) and reduce premature termination .

Key Data:

| Property | t-Butyl Peroctoate | t-Amyl Peroctoate | Di-t-butyl Peroxide | Di-t-amyl Peroxide |

|---|---|---|---|---|

| Half-life (hr) | 9.3 | 8.7 | 13.7 | 11.5 |

| Mw (g/mol) | 4,100 | 3,300 | 2,600 | 2,400 |

| PDI | 2.6 | 2.1 | 2.4 | 2.1 |

| Viscosity (mPa·s) | 4.6 | 3.3 | 5.0 | 3.8 |

| Conversion (%) | 100 | 70 | 40 | 30 |

Data adapted from polymerization studies .

Molecular Weight and Viscosity Control

t-Amyl peroxides consistently yield polymers with lower Mw and narrower PDI compared to t-butyl analogs. For example, resins initiated with t-amyl peroxy-2-ethylhexanoate (Trigonox 121) exhibited Mw ≈ 3,300 g/mol and PDI ≈ 2.1, whereas t-butyl peroxy-2-ethylhexanoate (Trigonox 21S) produced Mw ≈ 4,100 g/mol and PDI ≈ 2.6 . Lower Mw correlates with reduced solution viscosity, as described by the Mark-Houwink equation (η ∝ Mw^a), enabling high-solids coatings with improved application properties (e.g., faster drying times, higher hiding power) .

Thermal Efficiency and Application Performance

t-Amyl peroxides operate effectively at lower temperatures due to their shorter half-lives. For instance, t-amyl peroxyketals (e.g., Luperox DTA) achieve optimal decomposition at 112–123°C, whereas t-butyl analogs (e.g., Trigonox 22-E50) require higher temperatures (123–157°C). This thermal efficiency reduces energy consumption and minimizes side reactions, enhancing resin quality (e.g., lower APHA color values) .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling t-butyl t-amyl peroxide in laboratory settings?

- Methodological Answer :

- Always use indirect-vent, impact-resistant goggles and face shields when handling liquid forms to prevent splashes. Wear chemically resistant gloves (e.g., nitrile or neoprene) and protective clothing to avoid skin contact .

- Store in cool, well-ventilated areas , away from heat sources, sparks, or incompatible substances (e.g., strong acids, bases, or reducing agents). Use explosion-proof equipment and avoid welding or cutting near storage areas .

- Conduct regular risk assessments using thermal stability data (e.g., auto-ignition temperature >480°C) to evaluate decomposition risks under experimental conditions .

Q. How should researchers assess the purity and stability of this compound prior to experimental use?

- Methodological Answer :

- Use gas chromatography (GC) with flame ionization detection (FID) or HPLC to quantify peroxide content and detect impurities .

- Monitor thermal stability via differential scanning calorimetry (DSC) to identify exothermic decomposition peaks, which inform safe handling temperatures .

- Validate storage conditions by tracking peroxide concentration over time using iodometric titration , as decomposition can generate hazardous byproducts .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing t-butyl and t-amyl peroxide derivatives in polymerization reactions?

- Methodological Answer :

- Control variables : Maintain equivalent active oxygen concentrations (e.g., 0.42 phm) and reaction temperatures (based on 0.1-hour half-life data) to isolate substituent effects .

- Characterization metrics : Measure polymer properties such as molecular weight (Mw) via gel permeation chromatography (GPC), polydispersity index (PDI) , and monomer conversion rates using gravimetric analysis .

- Reactivity analysis : Compare radical stabilization effects of t-butyl vs. t-amyl groups using electron paramagnetic resonance (EPR) to link structural features to polymerization efficiency .

Q. How can researchers mitigate conflicting data on the thermal decomposition pathways of this compound?

- Methodological Answer :

- Controlled atmosphere studies : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) environments to identify decomposition products (e.g., ketones, alcohols) via GC-MS .

- Kinetic modeling : Apply the Arrhenius equation to DSC data to calculate activation energies for competing decomposition mechanisms (e.g., homolytic cleavage vs. radical recombination) .

- Cross-validation : Replicate studies using standardized initiator concentrations and solvent systems (e.g., benzene for half-life measurements) to resolve discrepancies in reported decomposition rates .

Q. What methodological approaches optimize this compound as a radical initiator for high-solid acrylic resins?

- Methodological Answer :

- Initiator selection : Prioritize t-amyl derivatives (e.g., Luperox DTA) over t-butyl analogs for lower viscosity resins, as they yield higher monomer conversion (e.g., >95%) and lower Mw (e.g., ~15,000 g/mol) .

- Co-initiator systems : Combine with chain transfer agents (e.g., 2-mercaptoethanol) to control polymer branching and reduce polydispersity .

- Real-time monitoring : Use in-line rheometry to track viscosity changes during polymerization, ensuring optimal initiator efficiency at high solids content (>70% non-volatile matter) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported auto-ignition temperatures for this compound?

- Methodological Answer :

- Standardize testing protocols : Follow ASTM E659 or ISO 871 guidelines to measure auto-ignition temperatures under controlled pressure and humidity .

- Material sourcing : Verify peroxide purity (≥75% active content) and solvent residues (e.g., isododecane) that may alter thermal behavior .

- Peer validation : Collaborate with independent labs to reproduce results using identical equipment (e.g., closed-cup vs. open-cup testers) .

Analytical Best Practices

Q. What advanced spectroscopic techniques characterize this compound’s radical intermediates during polymerization?

- Methodological Answer :

- Time-resolved EPR : Capture short-lived radical species (e.g., tert-butoxy radicals) generated during initiation .

- FT-IR spectroscopy : Track peroxide decomposition by identifying carbonyl (C=O) and hydroxyl (-OH) peaks in real-time .

- NMR analysis : Use NMR to study solvent effects on radical stability in solution-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.